molecular formula C10H12F7N3O B12139394 2,2,3,3,4,4,4-heptafluoro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide

2,2,3,3,4,4,4-heptafluoro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide

Katalognummer: B12139394
Molekulargewicht: 323.21 g/mol
InChI-Schlüssel: GVIYXAGLNHCQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide typically involves the reaction of heptafluorobutylamine with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C to 25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Wirkmechanismus

The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide stands out due to its unique combination of a fluorinated butane chain and a hydrazide functional group. This structure imparts exceptional stability and reactivity, making it suitable for specialized applications in various fields.

Eigenschaften

Molekularformel

C10H12F7N3O

Molekulargewicht

323.21 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluoro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)butanehydrazide

InChI

InChI=1S/C10H12F7N3O/c11-8(12,9(13,14)10(15,16)17)7(21)20-19-6-4-2-1-3-5-18-6/h1-5H2,(H,18,19)(H,20,21)

InChI-Schlüssel

GVIYXAGLNHCQQX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NCC1)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.